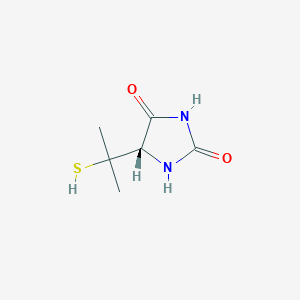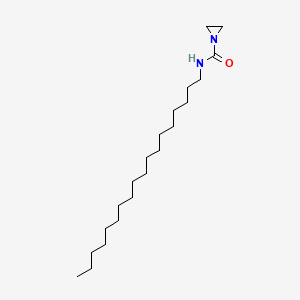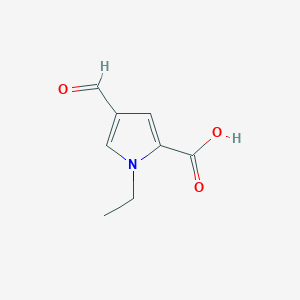
N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide is a compound of interest in various fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes an oxazolidine ring, a carboxamide group, and a methylsulfinylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazolidine ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the acylation of the oxazolidine intermediate with an acetylating agent such as acetic anhydride or acetyl chloride.
Attachment of the methylsulfinylphenyl group: This can be accomplished through a nucleophilic substitution reaction, where a suitable phenyl derivative is introduced to the oxazolidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the amine derivative.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
科学的研究の応用
N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: Used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
作用機序
The mechanism of action of N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide involves its interaction with specific molecular targets. The oxazolidine ring and carboxamide group can participate in hydrogen bonding and other interactions with proteins or enzymes, potentially inhibiting their activity. The methylsulfinylphenyl group may enhance the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
- N-acetyl-N-(4-methylsulfonylphenyl)-1,3-oxazolidine-2-carboxamide
- N-acetyl-N-(4-methylthio phenyl)-1,3-oxazolidine-2-carboxamide
- N-acetyl-N-(4-methylphenyl)-1,3-oxazolidine-2-carboxamide
Uniqueness
N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide is unique due to the presence of the methylsulfinyl group, which can undergo specific chemical reactions and interactions that are not possible with other similar compounds. This uniqueness can be leveraged in designing molecules with tailored properties for specific applications.
特性
分子式 |
C13H16N2O4S |
|---|---|
分子量 |
296.34 g/mol |
IUPAC名 |
N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide |
InChI |
InChI=1S/C13H16N2O4S/c1-9(16)15(13(17)12-14-7-8-19-12)10-3-5-11(6-4-10)20(2)18/h3-6,12,14H,7-8H2,1-2H3 |
InChIキー |
MUEWSBGIKZHNGT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C1=CC=C(C=C1)S(=O)C)C(=O)C2NCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(Bicyclo[1.1.1]pentan-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12948209.png)






![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate](/img/structure/B12948271.png)
![8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12948273.png)
![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B12948281.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12948285.png)
